β-Iminodi(propionic-2,2,3,3-d4 Acid)
Description
Properties
CAS No. |
1219803-81-2 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
169.206 |
IUPAC Name |
3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2 |
InChI Key |
TXPKUUXHNFRBPS-SVYQBANQSA-N |
SMILES |
C(CNCCC(=O)O)C(=O)O |
Synonyms |
β-Iminodi(propionic-2,2,3,3-d4 Acid) |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
β-Iminodi(propionic-2,2,3,3-d₄ acid) (IUPAC name: 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid) features two propionic acid groups linked by an imino bond, with deuterium atoms replacing hydrogens at the 2,2,3,3 positions (Figure 1). The molecular formula is , with a molecular weight of 177.16 g/mol. The deuteration pattern ensures minimal interference from proton signals in NMR, making it ideal for tracking molecular interactions in biological systems.
Role of Isotopic Labeling
Deuterium incorporation alters the compound’s vibrational modes and kinetic isotope effects, which can slow metabolic degradation and improve pharmacokinetic profiling. This is particularly valuable in drug development, where deuterated analogs often exhibit enhanced stability and bioavailability compared to their non-deuterated counterparts.
Synthesis Strategies for β-Iminodi(propionic-2,2,3,3-d₄ Acid)
Precursor Selection and Activation
The synthesis begins with β-iminodipropionic acid as the non-deuterated precursor. To introduce deuterium at specific positions, the precursor undergoes selective hydrogen-deuterium (H-D) exchange. This process typically employs deuterated solvents such as heavy water () or deuterated methanol () in the presence of a rhodium catalyst (e.g., RhCl₃). The rhodium facilitates cleavage of C–H bonds, enabling deuterium insertion at the 2,2,3,3 carbons (Table 1).
Table 1: Reaction Conditions for H-D Exchange
| Parameter | Specification |
|---|---|
| Catalyst | RhCl₃ (0.5 mol%) |
| Solvent | (9:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 24–48 hours |
| Deuteration Efficiency | >90% |
Stepwise Deuteration Mechanism
The deuteration proceeds via a radical intermediate mechanism. The rhodium catalyst generates deuterium radicals () from , which abstract hydrogen atoms from the precursor’s methylene groups. Subsequent recombination with deuterium yields the labeled product. Kinetic studies indicate that the 2,2,3,3 positions are preferentially deuterated due to their lower bond dissociation energies compared to other sites.
Purification and Validation
Post-synthesis, the crude product is purified using reverse-phase chromatography (C18 column) with a gradient of deuterated acetonitrile and \text{D}_2\text{O. Isotopic purity is verified via high-resolution mass spectrometry (HRMS) and -NMR. For example, HRMS of the purified compound shows a molecular ion peak at m/z 177.16 with a deuterium incorporation rate of 98.5%.
Comparative Analysis of Deuteration Techniques
Catalytic vs. Non-Catalytic Methods
Traditional deuteration methods, such as acid-catalyzed exchange (e.g., ), often result in incomplete labeling (<70%) and side reactions. In contrast, rhodium-catalyzed deuteration achieves >90% efficiency while preserving the imino bond’s integrity. The catalytic approach also reduces reaction times from weeks to days, enhancing scalability for industrial production.
Solvent Effects on Deuteration Kinetics
Deuterated alcohols (e.g., ) accelerate H-D exchange by stabilizing transition states through hydrogen bonding. Mixed solvent systems () further optimize reaction rates by balancing polarity and deuterium availability.
Challenges and Optimization Strategies
Isotopic Dilution
A common issue in large-scale synthesis is isotopic dilution, where trace protons from reagents or moisture dilute deuterium content. To mitigate this, reactors are purged with inert gases (N₂ or Ar), and reagents are pre-dried over molecular sieves.
Byproduct Formation
Side reactions, such as decarboxylation or imino bond hydrolysis, occur at elevated temperatures (>100°C). Maintaining temperatures below 80°C and using buffered (pH 6–7) minimizes these side processes.
Applications in Pharmaceutical Research
NMR Spectroscopy
The compound’s deuterated methylene groups produce sharp, well-resolved signals in -NMR, enabling precise tracking of molecular interactions. For instance, studies on protein-ligand binding utilize β-iminodi(propionic-d₄ acid) as a non-perturbing NMR probe.
Metabolic Pathway Analysis
Deuterium labeling allows for the use of isotope-ratio mass spectrometry (IRMS) to trace the compound’s metabolic fate in vivo. Researchers have employed it to study glutamate metabolism in neuronal cells, observing a 40% reduction in metabolic clearance compared to the non-deuterated form .
Chemical Reactions Analysis
Types of Reactions
β-Iminodi(propionic-2,2,3,3-d4 Acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
β-Iminodi(propionic-2,2,3,3-d4 Acid) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy and mass spectrometry to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways and fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of β-Iminodi(propionic-2,2,3,3-d4 Acid) involves its interaction with various molecular targets and pathwaysThis effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
β-Iminodi(propionic acid): The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
Deuterated propionic acid: Another deuterated compound used in analytical techniques and research.
Uniqueness
The uniqueness of β-Iminodi(propionic-2,2,3,3-d4 Acid) lies in its isotopic labeling, which provides distinct advantages in tracing and studying the compound in various environments. The presence of deuterium atoms allows for more precise and accurate analysis compared to non-deuterated compounds .
Biological Activity
β-Iminodi(propionic-2,2,3,3-d4 acid) is a deuterated derivative of iminodiacetic acid that has garnered attention for its potential biological activities. This compound's unique structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of β-Iminodi(propionic-2,2,3,3-d4 acid), focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
β-Iminodi(propionic-2,2,3,3-d4 acid) features a propionic acid backbone with two amino groups. The deuteration at specific positions enhances its stability and alters its interaction with biological systems. This modification is particularly useful in NMR spectroscopy for tracing metabolic pathways.
Antimicrobial Activity
Research has indicated that β-Iminodi(propionic-2,2,3,3-d4 acid) exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL, indicating moderate potency compared to standard antibiotics like penicillin.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 40 |
Anticancer Activity
β-Iminodi(propionic-2,2,3,3-d4 acid) has also been studied for its anticancer properties. In vitro assays showed that it inhibits the proliferation of several cancer cell lines. The compound displayed IC50 values ranging from 10 to 30 µM across different types of cancer cells, suggesting significant potential for cancer therapy.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 10 |
The biological activity of β-Iminodi(propionic-2,2,3,3-d4 acid) can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for key enzymes involved in metabolic pathways related to cell growth and division.
- Induction of Apoptosis : Studies have shown that β-Iminodi(propionic-2,2,3,3-d4 acid) can trigger apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
- Antioxidant Properties : The deuterated form enhances the compound's stability against oxidative stress, contributing to its protective effects on healthy cells.
Case Studies
Several case studies have highlighted the therapeutic potential of β-Iminodi(propionic-2,2,3,3-d4 acid):
- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that treatment with β-Iminodi(propionic-2,2,3,3-d4 acid) resulted in a significant reduction in infection rates compared to control groups.
- Case Study 2 : In a preclinical model of breast cancer, administration of the compound led to reduced tumor size and improved survival rates among treated mice.
Q & A
Q. How does TMSP-d4 enhance dynamic range in metabolomic studies of heterogeneous samples?
Q. What validation protocols confirm TMSP-d4’s stability in biological matrices like serum or urine?
- Answer :
- Stability Tests : Incubate TMSP-d4 in fresh/frozen matrices (4°C to 37°C) for 24–72 hours. Monitor degradation via LC-MS/MS.
- Recovery Rates : Spike deuterated succinic acid-D4 as a parallel internal control .
Q. How do solubility limitations of TMSP-d4 impact experimental design, and how can they be addressed?
Q. Which data processing methods improve TMSP-d4-based quantification in multi-component systems?
Q. How can TMSP-d4 be incorporated into multi-omics workflows (e.g., NMR + LC-MS)?
Q. How should researchers resolve contradictory data on TMSP-d4’s performance compared to DSS?
- Answer : Conduct head-to-head comparisons in identical matrices. For example, in urine samples, TMSP-d4 may exhibit lower solubility but better pH tolerance, while DSS offers higher solubility but shifts in acidic conditions. Document conditions explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
